Dnp-peg3-dnp

Übersicht

Beschreibung

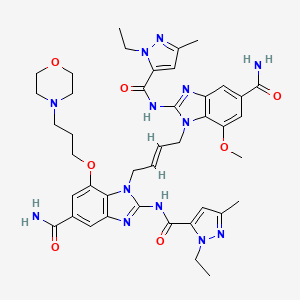

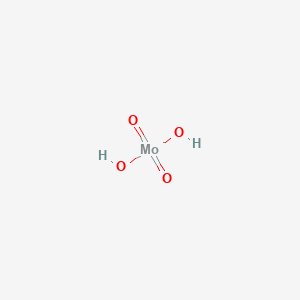

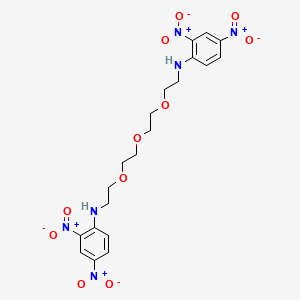

DNP-PEG3-DNP is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

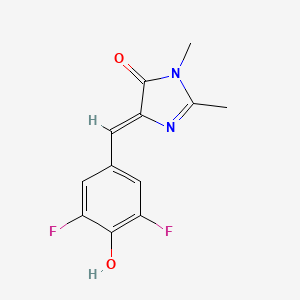

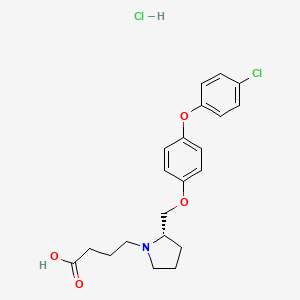

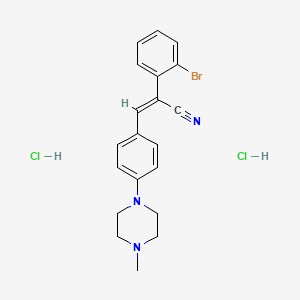

Molecular Structure Analysis

The molecular formula of DNP-PEG3-DNP is C20H24N6O11 . It contains a total of 62 bonds, including 38 non-H bonds, 20 multiple bonds, 18 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amines (aromatic), and 4 nitro groups (aromatic) .

Physical And Chemical Properties Analysis

The molecular weight of DNP-PEG3-DNP is 524.44 . The elemental composition is C, 45.80; H, 4.61; N, 16.03; O, 33.56 .

Wissenschaftliche Forschungsanwendungen

Structural Biology

Dnp-peg3-dnp: plays a crucial role in structural biology through its application in high-field dynamic nuclear polarization (DNP) . This technique enhances the sensitivity of solid-state NMR, allowing for detailed studies of biomolecular systems . It’s particularly useful for investigating membrane proteins within their lipidic environment, providing insights into their stability and dynamics.

Surface Chemistry

In surface chemistry , Dnp-peg3-dnp is used to study the interactions at the molecular level on various surfaces. The targeted DNP approach enables researchers to site-specifically locate paramagnetic centers on surfaces, which can reveal information about surface-bound molecules and their behavior .

Materials Science

Materials science: benefits from the application of Dnp-peg3-dnp in the characterization of new materials. By improving NMR sensitivity, researchers can observe the properties of materials at the atomic level, leading to the development of novel materials with desired characteristics .

In-Cell NMR Studies

Dnp-peg3-dnp: is instrumental in in-cell NMR studies . It allows scientists to extract specific protein NMR signals from a complex cellular background, which is essential for understanding cellular processes and protein functions within the native cellular context .

Wirkmechanismus

Target of Action

DNP-PEG3-DNP is a PEG-based PROTAC linker . The primary targets of DNP-PEG3-DNP are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

DNP-PEG3-DNP operates by linking two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of DNP-PEG3-DNP is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells, thereby regulating protein levels and maintaining cellular homeostasis .

Pharmacokinetics

As a peg-based compound, it is known to have increased solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of DNP-PEG3-DNP’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.

Action Environment

The action, efficacy, and stability of DNP-PEG3-DNP can be influenced by various environmental factorsAs a PEG-based compound, DNP-PEG3-DNP is known to have increased solubility in aqueous media , suggesting that it may be more stable and effective in such environments.

Safety and Hazards

According to the safety data sheet, DNP-PEG3-DNP is not classified as a hazard . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJHARRKAIYZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dnp-peg3-dnp | |

CAS RN |

1365655-92-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

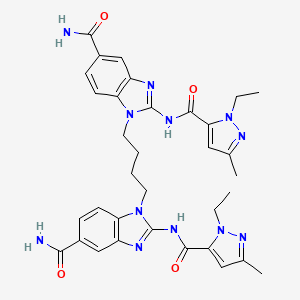

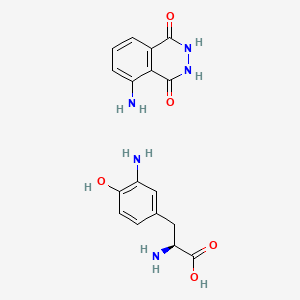

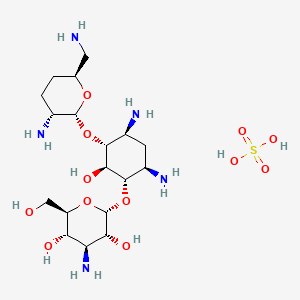

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.